molecular formula C16H13BrN2O2S B2500438 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide CAS No. 2097925-86-3

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide

Cat. No. B2500438
M. Wt: 377.26
InChI Key: ZENOUUIBPDOVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide is not directly reported in the provided papers. However, insights can be drawn from related compounds. For instance, the synthesis of various N-substituted benzamides and thiazolyl benzamides has been described, which typically involves the reaction of appropriate amine precursors with acylating agents or by the condensation of carboxylic acids with amines or amides . The synthesis of N-hydroxy-5-bromophenyl-2-carboxamidine was achieved through the reaction of 4-bromoxynil with hydroxylamine hydrochloride in a sodium carbonate solution . These methods could potentially be adapted for the synthesis of the compound , by selecting suitable benzo[b]thiophen and bromonicotinamide precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine revealed a non-coplanar arrangement between the benzene ring and oxime groups . Similarly, the benzoyl-tetrahydrobenzo[b]thiophen-2-yl benzamides showed a half-chair conformation of the fused six-membered ring, with varying degrees of disorder . These findings suggest that the molecular structure of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide would likely exhibit specific conformational features influenced by the benzo[b]thiophen and bromonicotinamide moieties.

Chemical Reactions Analysis

The chemical reactivity of the compound is not directly addressed in the provided papers. However, benzamides and thiazolyl benzamides have been shown to participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which contribute to their supramolecular aggregation . These interactions are crucial for the biological activity of these compounds, as seen in the inhibition of kynurenine 3-hydroxylase by N-substituted benzenesulfonamides . It can be inferred that N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide may also engage in similar interactions, affecting its chemical behavior and potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not detailed in the provided papers. However, properties such as solubility, melting point, and stability can be extrapolated from related compounds. For instance, the solubility of a compound can be influenced by the presence of functional groups capable of forming hydrogen bonds . The stability and reactivity of the compound may also be affected by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, as seen in the synthesis and characterization of various benzamides . These properties are essential for the practical application of the compound as a herbicide or pharmaceutical agent, as demonstrated by the herbicidal activity of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine .

Scientific Research Applications

Polymer Chemistry Applications

Convergent Approach to Dendritic Macromolecules : Hawker and Fréchet (1990) describe a novel convergent growth approach to dendritic macromolecules, utilizing dendritic fragments. This method allows precise control over the placement and nature of peripheral groups on the macromolecule, showcasing the utility of complex organic compounds in designing polymers with controlled molecular architecture (Hawker & Fréchet, 1990).

Antiproliferative and Apoptotic Agents in Cancer Research

Antiproliferative and Apoptosis-Inducing Agents : Zhang et al. (2018) synthesized a series of new 2-(3-aminophenyl)-benzothiazole derivatives, including compounds structurally similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide, evaluating their antiproliferative activity against various human cancer cell lines. Among these, specific derivatives displayed significant antiproliferative activity, particularly against A549 and MV4-11 cells, indicating the potential of such compounds in cancer therapy (Zhang et al., 2018).

Applications in Photodynamic Therapy

High Singlet Oxygen Quantum Yield Zinc Phthalocyanine : Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine derivative with remarkable photophysical and photochemical properties suitable for photodynamic therapy (PDT) in cancer treatment. This compound, due to its high singlet oxygen quantum yield and good fluorescence properties, demonstrates the potential of benzothiophene derivatives in developing effective PDT agents (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotective Effects

Protection Against Sodium Nitroprusside-Induced Toxicity : Research by Phuagphong et al. (2004) on the cognitive enhancer T-588, which is structurally related to benzothiophene derivatives, revealed its protective effect against sodium nitroprusside-induced toxicity in cultured astrocytes. This study suggests the potential neuroprotective applications of similar compounds (Phuagphong et al., 2004).

Antimicrobial Activity

Bromophenol Derivatives with Anticholinergic Activities : Bayrak et al. (2019) synthesized novel bromophenol derivatives, including sulfur-containing natural products, showing significant inhibition against carbonic anhydrase I and II, acetylcholinesterase, and butyrylcholinesterase enzymes. These compounds' inhibitory activity highlights the potential of benzothiophene derivatives in developing new antimicrobial agents (Bayrak et al., 2019).

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. Benzo[b]thiophene derivatives are a topic of interest due to their diverse biological activities and potential for drug development .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c17-11-5-10(6-18-7-11)16(21)19-8-14(20)13-9-22-15-4-2-1-3-12(13)15/h1-7,9,14,20H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOUUIBPDOVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.